molecular formula C30H54ClN3O6 B026259 Aliskiren hydrochloride CAS No. 173399-03-6

Aliskiren hydrochloride

Número de catálogo B026259
Número CAS: 173399-03-6
Peso molecular: 588.2 g/mol
Clave InChI: BSJUIBZAXCXFMZ-NATPOTRJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Aliskiren hydrochloride's synthesis involves a highly stereocontrolled approach starting from a common "isopropyl chiron." The process includes a ring-closing metathesis (RCM) reaction to produce a nine-membered unsaturated lactone, a stereoselective catalytic Du Bois aziridination, and a regio- and diastereoselective aziridine ring-opening to a vicinal amino alcohol (Hanessian, Guesné, & Chénard, 2010). Additional methods include iridium-catalyzed asymmetric hydrogenation and Julia-Kocienski reaction for combining fragments towards the final compound (Peters, Liu, Margarita, & Andersson, 2015).

Molecular Structure Analysis

The design of this compound was achieved through a combination of molecular modeling and crystallographic structure analysis. This strategy allowed for the development of a compound that, unlike peptide-like renin inhibitors, lacks an extended peptide-like backbone, which contributes to its improved pharmacokinetic properties. Aliskiren's molecular structure is specifically designed to link to active renin, inhibiting the critical step of angiotensinogen conversion to angiotensin I (Wood et al., 2003).

Chemical Reactions and Properties

This compound's chemical stability and reactions have been extensively studied. It demonstrates stability under various conditions, with a focus on its inhibitory action on renin being central to its efficacy in lowering blood pressure. The molecule's interaction with renin is highly specific, making it an effective inhibitor of the RAAS pathway.

Physical Properties Analysis

This compound has a moderate binding to plasma proteins (47-51%), which is independent of the concentration. It is rapidly absorbed after oral administration, with maximum plasma concentrations reached within 1-3 hours. Its absolute bioavailability is approximately 2.6% (Vaidyanathan et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound include its significant potency in vitro against human renin, with a concentration producing 50% inhibition of renin activity of 0.6 nmol/L. Aliskiren is eliminated primarily through the hepatobiliary route as unchanged drug, indicating low exposure to metabolites. Approximately 80% of the drug in the plasma following oral administration is unchanged, highlighting its chemical stability and effective inhibition of the RAAS pathway (Vaidyanathan et al., 2008).

Aplicaciones Científicas De Investigación

Tratamiento de la hipertensión

El clorhidrato de aliskiren es un nuevo agente terapéutico para la hipertensión . La presión arterial alta es un factor de riesgo importante para las complicaciones cardiovasculares y renales . Aliskiren es el primer inhibidor directo de la renina (DRI) que ha sido aprobado por la FDA de EE. UU. . Controla el paso limitante de la velocidad en la cascada del sistema renina-angiotensina-aldosterona (RAAS), lo que lo convierte en un objetivo favorable para la supresión del RAAS .

Terapia combinada

Aliskiren se puede usar en combinación con otros medicamentos para una mejor eficacia . El programa de desarrollo ha establecido que, a las dosis autorizadas de 150 mg y 300 mg, Aliskiren es eficaz tanto en monoterapia como en combinación con medicamentos de otras clases principales .

Modulación del RAAS

Aliskiren juega un papel importante en la modulación del RAAS . La renina controla el paso limitante de la velocidad en la conversión de angiotensinógeno a angiotensina I, por lo que evita la formación de angiotensina II en la cascada del RAAS . Por lo tanto, la renina es el principal determinante de la actividad del RAAS , y el control del RAAS es un objetivo imperativo de la prevención del daño a los órganos terminales <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.4309757

Safety and Hazards

Aliskiren may cause serious side effects. Call your doctor at once if you have: a light-headed feeling, like you might pass out; kidney problems–swelling, urinating less, feeling tired or short of breath; or high blood potassium–nausea, weakness, tingly feeling, chest pain, irregular heartbeats, loss of movement . Common side effects of aliskiren may include diarrhea .

Direcciones Futuras

Despite superior BP-reducing effect, aliskiren is not recommended as first-line treatment in hypertensive patients as it does not reduce mortality and major cardiovascular outcomes . Dual renin–angiotensin–aldosterone system inhibition with aliskiren should be avoided in diabetic patients, while the use of aliskiren monotherapy remains to be investigated .

Propiedades

IUPAC Name

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJUIBZAXCXFMZ-NATPOTRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049045
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173399-03-6
Record name Aliskiren hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aliskiren hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALISKIREN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aliskiren hydrochloride
Reactant of Route 2
Aliskiren hydrochloride
Reactant of Route 3
Aliskiren hydrochloride
Reactant of Route 4
Aliskiren hydrochloride
Reactant of Route 5
Reactant of Route 5
Aliskiren hydrochloride
Reactant of Route 6
Aliskiren hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.